molecular formula C14H16O4 B11768438 4-Oxochroman-7-yl pivalate

4-Oxochroman-7-yl pivalate

Cat. No.: B11768438
M. Wt: 248.27 g/mol
InChI Key: VQFACGBKCVFFHT-UHFFFAOYSA-N
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Description

4-Oxochroman-7-yl pivalate is a chemical compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol It is a derivative of chromanone, featuring a pivalate ester group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxochroman-7-yl pivalate typically involves the esterification of 4-oxochroman-7-ol with pivalic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction can be represented as follows:

4-Oxochroman-7-ol+Pivalic Acid4-Oxochroman-7-yl pivalate+Water\text{4-Oxochroman-7-ol} + \text{Pivalic Acid} \rightarrow \text{this compound} + \text{Water} 4-Oxochroman-7-ol+Pivalic Acid→4-Oxochroman-7-yl pivalate+Water

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Oxochroman-7-yl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxochroman-7-yl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxochroman-7-yl pivalate involves its interaction with specific molecular targets. The compound can undergo enzymatic hydrolysis to release the active chromanone moiety, which can then interact with various biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxochroman-2-yl pivalate
  • 4-Oxochroman-6-yl pivalate
  • 4-Oxochroman-8-yl pivalate

Uniqueness

4-Oxochroman-7-yl pivalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(4-oxo-2,3-dihydrochromen-7-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C14H16O4/c1-14(2,3)13(16)18-9-4-5-10-11(15)6-7-17-12(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

VQFACGBKCVFFHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCO2

Origin of Product

United States

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